
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine
Übersicht
Beschreibung
The compound “2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine” is a chemical substance with the CAS Number: 1384428-59-4 . It has a molecular weight of 210.28 . It is usually found in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring and a morpholine ring . The triazole ring contains three nitrogen atoms and two carbon atoms, while the morpholine ring contains four carbon atoms, one nitrogen atom, and one oxygen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 210.28 . It is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Antioxidant Activities : A study synthesized novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones and analyzed their potential antioxidant capacities, demonstrating significant metal chelating effects (Kol et al., 2016).
- Theoretical and Spectroscopic Studies : Another study focused on the synthesis of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one and provided theoretical and spectroscopic analyses, including NMR and IR data (Kotan & Yüksek, 2016).
Antimicrobial and Antifungal Properties
- Antimicrobial Agents : A paper reported the synthesis of 2-morpholine-4ylethyl-3H-1,2,4-triazole-3-ones and their derivatives, which were screened for antimicrobial activities, showing some compounds had good or moderate effectiveness (Sahin et al., 2012).
- Antifungal Activity Research : A study investigated the mutagenic effects and predicted carcinogenicity of a 1,2,4-triazole derivative in the context of creating a new drug with antifungal activity, showing no mutagenic effect at the doses used for predicting carcinogenicity (Bushuieva et al., 2022).
Antiparasitic and Antileishmanial Activities
- Antileishmanial Activity : A study explored 1,2,4-triazole derivatives with morpholine for their in vitro antileishmanial activities against Leishmania infantum promastigots, finding significant antiparasitic activity, particularly in one compound with a Minimal Inhibitory Concentration (MIC) value of 312 µg/mL (Süleymanoğlu et al., 2018).
Other Applications
- Synthesis of Racemic Derivatives : Research on the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine was conducted, involving alkylation and oxidation steps, demonstrating a methodological advancement (Aouine et al., 2011).
Zukünftige Richtungen
The future directions for the study of “2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the antifungal properties of triazoles , these compounds could be further studied for their potential use in treating fungal infections and controlling phytopathogenic fungi.
Wirkmechanismus
Target of Action
The primary target of 2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine is the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a cornerstone of click chemistry, a type of chemical synthesis well-known for its reliability and specificity.
Mode of Action
This compound acts as a ligand in the CuAAC reaction . It binds to the copper (I) ion, facilitating the cycloaddition process. This interaction accelerates reaction rates, leading to more efficient synthesis.
Biochemical Pathways
The compound’s action primarily affects the CuAAC biochemical pathway . By accelerating the cycloaddition reaction, it enables the rapid and specific synthesis of new molecules. This can have various downstream effects, depending on the specific reactants used in the CuAAC reaction.
Pharmacokinetics
Its water-soluble nature suggests it may have good bioavailability
Result of Action
The primary molecular effect of this compound is the acceleration of the CuAAC reaction . This can lead to the rapid synthesis of new molecules. At the cellular level, it has been noted to suppress cell cytotoxicity , potentially making it safer for use in biological systems.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper (I) ions is necessary for its role as a ligand in the CuAAC reaction . Additionally, its water-soluble nature suggests it may be more effective in aqueous environments .
Eigenschaften
IUPAC Name |
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-10(2,3)9-12-8(13-14-9)7-6-11-4-5-15-7/h7,11H,4-6H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRCRKDFMWWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



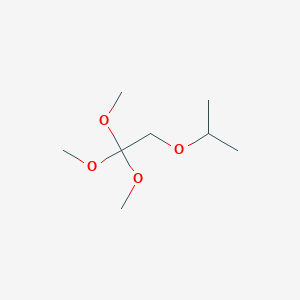

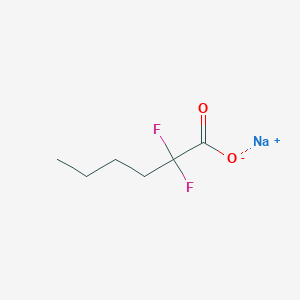
![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)
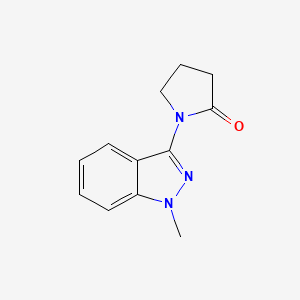

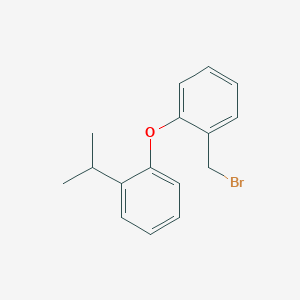
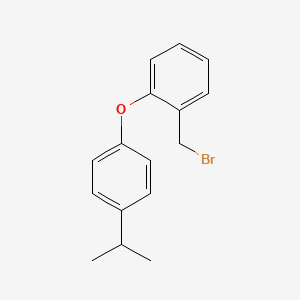
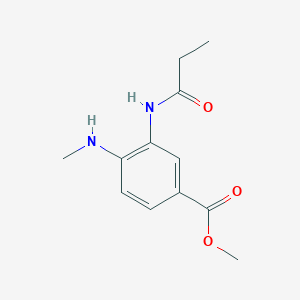

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
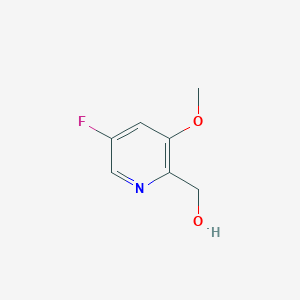
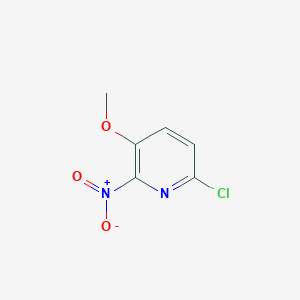
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)